molecular formula C11H13N3O2 B2430210 3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine CAS No. 1680191-51-8

3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine

Cat. No. B2430210
CAS RN: 1680191-51-8
M. Wt: 219.244
InChI Key: NGQYFGBTGPYTGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine and pyrazole derivatives has been extensively studied. For example, a method for the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .


Molecular Structure Analysis

The molecular structure of “3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine” can be analyzed using various spectroscopic techniques, such as IR, 1H NMR, and 13C NMR . Theoretical studies can also provide insights into the molecular geometry and vibrational spectra of similar compounds .


Chemical Reactions Analysis

The chemical reactions of pyridine derivatives have been explored in various studies. For instance, electrochemical studies have contributed to understanding the redox reaction mechanisms of hydrogenated pyridine derivatives . Photochemical reactions of certain carbenes with pyridine have also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine” can be inferred from similar compounds. For instance, pyridine is a colorless liquid and is highly flammable . It is also known to cause skin and eye irritation .

Scientific Research Applications

  • Proton Transfer and Luminescence Properties :

    • 2-(1H-pyrazol-5-yl)pyridine derivatives, including closely related compounds, exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are demonstrated by dual luminescence and kinetic coupling of fluorescence bands, which is relevant for applications in photophysics and photochemistry (Vetokhina et al., 2012).
  • Corrosion Inhibition :

    • Pyridine–pyrazole compounds, including structures similar to the target compound, have been investigated for their role in corrosion inhibition of steel in acidic environments. Their efficiency as inhibitors increases with concentration, acting primarily as cathodic inhibitors and showing significant reduction in corrosion rates (Bouklah et al., 2005).
  • Theoretical Investigations on Inhibition Mechanisms :

    • Theoretical studies on nitrogen-heterocyclic compounds related to the target compound reveal their adsorption mechanism on steel surfaces, with inhibition efficiency linked to molecular structure and the energy levels of molecular orbitals (Ma et al., 2006).
  • Metal Extraction and Coordination Chemistry :

    • Synthesized pyridine-based ligands, including pyrazole-pyridine derivatives, have been used for the extraction of nickel(II) and copper(II) ions, demonstrating their potential in coordination chemistry and metal ion extraction applications (Pearce et al., 2019).
  • Organic Light-Emitting Diodes (OLEDs) :

    • Compounds incorporating 3-(1H-pyrazol-1-yl)pyridine units have been used in the development of bipolar host materials for phosphorescent organic light-emitting diodes, showing significant potential in improving OLED efficiency and performance (Li et al., 2016).
  • Antioxidant, Antitumor, and Antimicrobial Activities :

    • New heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, similar to the target compound, have demonstrated antioxidant, antitumor, and antimicrobial activities. These activities are crucial in pharmaceutical research and development (Kaddouri et al., 2020).
  • Photophysical Investigation and Chemosensor Applications :

    • Pyrazoline derivatives, structurally related to the target compound, have been synthesized and investigated for their photophysical properties. They have potential applications as fluorescent chemosensors for metal ion detection (Asiri et al., 2020).

properties

IUPAC Name

3-[5-(dimethoxymethyl)-1H-pyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-11(16-2)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7,11H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQYFGBTGPYTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=NN1)C2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine

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